Amthamine dihydrobromide

Vue d'ensemble

Description

Le dihydrobromure d'amthamine est un composé chimique connu pour son rôle d'agoniste hautement sélectif du récepteur H2 de l'histamine. Il est largement utilisé dans la recherche scientifique pour étudier les effets de l'histamine sur divers processus physiologiques. Le composé est particulièrement reconnu pour sa capacité à induire la vasodilatation des artères cérébrales et à diminuer le tonus myogène in vitro .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dihydrobromure d'amthamine est synthétisé par une série de réactions chimiques impliquant le cycle thiazole. La principale voie de synthèse implique la réaction de la 2-amino-4-méthyl-5-thiazoleéthanamine avec de l'acide bromhydrique pour former le sel de dihydrobromure. Les conditions de réaction nécessitent généralement des températures contrôlées et des solvants spécifiques pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle : La production industrielle du dihydrobromure d'amthamine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir la qualité de produit souhaitée. Le composé est souvent produit sous forme solide et stocké dans des conditions desséchantes pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrobromure d'amthamine subit principalement des réactions de substitution en raison de la présence du cycle thiazole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que des amines ou des thiols.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le dihydrobromure d'amthamine.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium peuvent être utilisés pour réduire le dihydrobromure d'amthamine.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés du thiazole, tandis que les réactions d'oxydation et de réduction peuvent produire différentes formes oxydées ou réduites du composé .

4. Applications de la recherche scientifique

Le dihydrobromure d'amthamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des dérivés du thiazole.

5. Mécanisme d'action

Le dihydrobromure d'amthamine exerce ses effets en se liant sélectivement aux récepteurs H2 de l'histamine. Cette liaison active les récepteurs, ce qui conduit à une cascade d'événements de signalisation intracellulaire. Les principales cibles moléculaires incluent l'adénylate cyclase, qui augmente les niveaux d'adénosine monophosphate cyclique (AMPc), et la protéine kinase A (PKA), qui module diverses réponses physiologiques . La capacité du composé à induire la vasodilatation et à diminuer le tonus myogène est attribuée à son activation des récepteurs H2 dans les cellules musculaires lisses vasculaires .

Composés similaires :

Unicité : Le dihydrobromure d'amthamine est unique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste du récepteur H2. Contrairement à l'histamine, qui agit sur plusieurs sous-types de récepteurs de l'histamine, le dihydrobromure d'amthamine cible spécifiquement les récepteurs H2, ce qui en fait un outil précieux pour étudier les effets physiologiques et pharmacologiques médiés par le récepteur H2 .

Applications De Recherche Scientifique

Amthamine dihydrobromide is characterized by its potent action as an H2 receptor agonist, where it shows a slightly greater potency than histamine itself. It functions primarily through the following mechanisms:

- Induces vasodilation of cerebral arteries.

- Decreases myogenic tone in vascular smooth muscle.

- Increases gastric acid secretion , which is critical for digestive processes .

Research Applications

- Gastric Secretion Studies

-

Vascular Research

- The compound's ability to induce vasodilation makes it a useful tool for studying vascular responses in cerebral arteries. Research indicates that amthamine can mediate effects on vascular tone through H2 receptor activation, which may have implications for understanding conditions like hypertension and stroke .

- Inflammatory Conditions

Case Studies and Findings

Several notable studies highlight the applications of this compound:

-

Study on Gastric Acid Secretion:

Coruzzi et al. (1993) demonstrated that amthamine acts as a potent H2 receptor agonist, effectively increasing gastric acid secretion in animal models, thus establishing its utility in gastrointestinal research . -

Vascular Response Investigation:

Jarajapu et al. (2006) found that amthamine decreases myogenic tone in rat cerebral arteries by activating potassium channels through H2 receptor mechanisms, suggesting its potential role in managing cerebrovascular conditions . -

Inflammation Model:

A study published in 2020 assessed the effects of amthamine in an imiquimod-induced psoriasis model, revealing that its administration significantly reduced scratching behavior and lymphocytic infiltration, indicating its potential therapeutic benefits in chronic inflammatory disorders .

Mécanisme D'action

Amthamine dihydrobromide exerts its effects by selectively binding to histamine H2 receptors. This binding activates the receptors, leading to a cascade of intracellular signaling events. The primary molecular targets include adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, and protein kinase A (PKA), which mediates various physiological responses . The compound’s ability to induce vasodilation and decrease myogenic tone is attributed to its activation of H2 receptors in vascular smooth muscle cells .

Comparaison Avec Des Composés Similaires

Clobenpropit: An H3 receptor agonist with weak activity at H2 receptors, making it less suitable for studies focused on H2 receptor-mediated effects.

Uniqueness: this compound is unique due to its high selectivity and potency as an H2 receptor agonist. Unlike histamine, which acts on multiple histamine receptor subtypes, this compound specifically targets H2 receptors, making it a valuable tool for studying H2 receptor-mediated physiological and pharmacological effects .

Activité Biologique

Amthamine dihydrobromide, a compound with the chemical formula CHBrNS and CAS number 142457-00-9, is primarily known for its role as a selective agonist for histamine receptors, particularly the H2 receptor. This article explores its biological activity, including its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound acts predominantly as an agonist for the H2 histamine receptor . It has been reported to induce gastric acid secretion and influence various cellular signaling pathways. The compound shows minimal activity on H1 and H3 receptors, making it a highly selective agent for H2 receptors. Its selectivity is reflected in its pharmacological profile:

- H2 Receptor Agonism : Amthamine demonstrates a significant ability to stimulate gastric acid secretion, with an effective dose (ED50) of 0.069 µmol/kg/h in conscious cats and 11.69 µmol/kg in anesthetized rats .

- Weak Antagonism at H3 Receptors : While it exhibits weak antagonistic properties at H3 receptors, it does not activate H1 receptors .

Gastric Acid Secretion

Amthamine has been shown to be a potent secretagogue in various experimental models:

| Model | ED50 (µmol/kg/h) | Efficacy Comparison |

|---|---|---|

| Conscious cats | 0.069 | More potent than dimaprit |

| Anesthetized rats | 11.69 | Comparable to histamine |

| Isolated rat gastric fundus | 18.9 | Full agonist behavior |

In these studies, amthamine was consistently more effective than dimaprit (a known H2 receptor agonist), indicating its potential as a superior agent in stimulating gastric acid secretion .

Hepatotoxicity Studies

Research has indicated that this compound can lead to liver congestion and necrosis in liver cells when used in hepatotoxicity studies. This effect is particularly relevant for understanding the drug's safety profile and its implications in liver function studies .

Case Studies and Research Findings

- Histamine Receptor Interaction : A study involving the interaction of amthamine with cholangiocytes revealed that it enhances cAMP levels and activates PKA phosphorylation pathways, suggesting a role in cell proliferation through H2 receptor activation .

- Perioperative Inflammation : In a study focused on perioperative neurocognitive disorders (PND), amthamine was administered to rats to assess its effects on microglia-induced inflammation. The results indicated that it could mitigate inflammatory responses associated with surgical stress, highlighting its potential therapeutic applications beyond gastric acid secretion .

- Cell Proliferation Studies : Experiments conducted on normal rat intrahepatic cholangiocytes (NRICs) demonstrated that amthamine significantly stimulates cell proliferation through specific receptor activation pathways, further supporting its role as an important modulator in hepatic function .

Propriétés

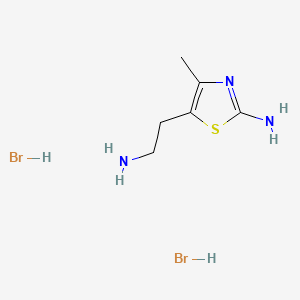

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, this compound mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that this compound promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of this compound led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while this compound (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, this compound acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of this compound on cholangiocyte function in vitro. [] These studies confirmed that this compound stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using this compound has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that this compound, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of this compound in influencing cardiac tissue remodeling and fibrosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.